5-Bromo-3-chloro-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
5-bromo-3-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUBCSABBPDJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthetic route to 5-bromo-3-chloro-2-(trifluoromethyl)aniline generally follows these key steps:
- Starting from a suitably substituted aromatic precursor such as 2-(trifluoromethyl)aniline or halogenated trifluoromethylated toluenes.
- Selective halogenation (bromination and chlorination) to install the bromine and chlorine substituents at the desired positions.
- Nitration to introduce a nitro group ortho or para to the amino group.
- Reduction of the nitro group to the corresponding amine.
- Additional functional group transformations such as acetylation/deacetylation to protect or activate the amine during intermediate steps.
This general approach is adapted and optimized depending on the starting materials and desired purity/yield.
Detailed Preparation Method from Patent CN101168510A (2006)
A patented preparation method for a closely related compound, 3-bromo-5-(trifluoromethyl)aniline, provides a valuable framework for synthesizing this compound by analogy and modification. The patent describes a multi-step process involving acetylation, nitration, deacetylation, deamination, and reduction steps with precise reaction conditions.
| Step | Description | Conditions and Notes |
|---|---|---|
| 1. Acetylation | Acetylation of 4-bromo-2-(trifluoromethyl)toluidine in acetic acid and acetic anhydride mixture. | Temperature: 50-60°C initially, then warmed to 60-100°C until starting material disappears. Zinc powder can catalyze this step. |
| 2. Nitration | Nitration of acetylated intermediate with sulfuric acid and nitric acid at low temperatures. | Sulfuric acid to acetylate ratio 1:0.35-0.45; temperature below 20°C; stirring for 30 min; cooled to 10°C before adding nitric acid. |
| 3. Deacetylation | Hydrolysis of acetylated nitro compound using 30% hydrochloric acid under reflux. | Temperature rise under reflux; reaction monitored until complete hydrolysis; neutralized with ammonia. |
| 4. Deamination | Diazonium salt formation by reaction with sodium nitrite in sulfuric acid at 10°C, followed by substitution. | Reaction time ~1 hour at 10°C; followed by treatment with phosphoric acid and ortho-phosphorous acid; copper oxide added as catalyst. |
| 5. Reduction | Reduction of diazonium salt intermediate using iron powder and glacial acetic acid under reflux. | Temperature: reflux (~90-95°C); reaction time ~2 hours; yields amine product. |
This sequence ensures selective substitution and functional group transformations to yield the desired brominated trifluoromethyl aniline derivative with high purity and yield.
Alternative Synthetic Routes and Optimization
Bromination of 3-chloro-2-(trifluoromethyl)aniline:
- Starting from 3-chloro-2-(trifluoromethyl)aniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperature to selectively install bromine at the 5-position.
- Nitration of this compound precursors followed by catalytic hydrogenation or chemical reduction (e.g., iron/acetic acid or tin/HCl) to convert nitro groups to amines.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | 4-bromo-2-(trifluoromethyl)toluidine or 3-chloro-2-(trifluoromethyl)aniline | Choice depends on halogenation sequence |
| Acetylation agent | Acetic anhydride and acetic acid | Catalyzed by zinc powder; temperature 50-100°C |
| Nitration reagents | Sulfuric acid, nitric acid | Temperature <20°C; controlled addition to avoid over-nitration |
| Deacetylation | 30% hydrochloric acid | Reflux until complete hydrolysis |
| Deamination | Sodium nitrite in sulfuric acid, followed by phosphoric acid treatment | Temperature ~10°C; copper oxide catalyst used |
| Reduction agent | Iron powder with glacial acetic acid | Reflux 90-95°C for 2 hours |
| Bromination reagent | Bromine or NBS | Low temperature, inert solvent; selective substitution |
| Chlorination reagent | Sulfuryl chloride or N-chlorosuccinimide | Controlled temperature to avoid over-chlorination |
| Purification | Filtration, recrystallization, silica gel chromatography | Ensures >95% purity |
| Yield | Typically 70-85% per step | Overall yield depends on optimization of each step |
Research Findings and Analytical Characterization
- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress and purity. Typical Rf values for intermediates vary depending on solvent systems.
- Spectroscopic Analysis: NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry confirm structural integrity. The trifluoromethyl group shows characteristic C-F stretching (~1350 cm⁻¹) and fluorine NMR signals.
- Purity Assessment: Chromatographic methods coupled with elemental analysis ensure the absence of unreacted halogenated starting materials or side products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl).
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substituted Anilines: Various substituted anilines can be formed depending on the reaction conditions and reagents used.
Coupled Products: Products with new carbon-carbon bonds formed through coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Biochemical Research: Used in the synthesis of inhibitors for various enzymes and proteins.
Industry:
Agrochemicals: Utilized in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Incorporated into materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly impact physicochemical properties and reactivity. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: Brominated anilines generally exhibit higher melting points due to halogen-induced intermolecular forces.
- Solubility : The trifluoromethyl group enhances lipid solubility, making derivatives more amenable to organic solvents. Chlorine and bromine further reduce water solubility .
Biological Activity
5-Bromo-3-chloro-2-(trifluoromethyl)aniline is an aromatic amine compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C7H5BrClF3N
- Molecular Weight : 273.48 g/mol
The presence of bromine, chlorine, and trifluoromethyl groups significantly influences the compound's biological activity, including its binding affinity to various biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has been associated with the inhibition of TMPRSS4 serine protease activity, which is vital in cancer cell invasion suppression.
- Cell Signaling Modulation : The compound affects cell signaling pathways that regulate cellular metabolism and gene expression. It interacts with receptors and proteins that modulate these pathways, influencing cellular responses to stimuli.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
These findings indicate a promising role for this compound in cancer therapeutics.
Toxicological Profile
While evaluating the biological activity of this compound, it is crucial to consider its toxicity profile:
- Acute Toxicity : The compound exhibits significant toxicity when ingested or inhaled, causing skin irritation and serious eye damage.
- Dosage Effects : In animal models, low doses may show minimal toxicity; however, higher doses can lead to severe adverse effects.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound in tumor-bearing mice demonstrated a notable suppression of tumor growth when compared to control groups. The study utilized flow cytometry to assess apoptosis rates in treated cell lines, revealing a dose-dependent increase in apoptosis .
- Enzyme Interaction Study : Research investigating the interaction of this compound with serine proteases highlighted its potential as an inhibitor. The study provided insights into the molecular binding mechanisms and the resultant biochemical pathway alterations that contribute to its anticancer effects .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-chloro-2-(trifluoromethyl)aniline?
A palladium-catalyzed cross-coupling reaction is a widely used method. For example, a mixture of halogenated aniline derivatives (e.g., 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline) can react with zinc dicyanide in the presence of tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen to introduce cyano groups or other substituents . Alternatively, sequential halogenation (bromination/chlorination) of a trifluoromethyl-substituted aniline precursor using halogenating agents (e.g., NBS or SOCl₂) under controlled conditions can achieve the desired substitution pattern.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments. For example, trifluoromethyl groups induce distinct deshielding effects in NMR spectra .
- FT-IR : To identify NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- X-ray crystallography : For unambiguous determination of molecular geometry and crystal packing, particularly useful if single crystals are obtainable .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation exposure due to potential respiratory irritation .
- Storage : Store in a cool (<6°C), dry place in airtight containers to prevent degradation. Avoid exposure to light or moisture .
- Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How does the trifluoromethyl group affect the compound’s solubility and stability?
The trifluoromethyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing it in DMF or dichloromethane. It also improves thermal stability due to strong C-F bonds, making the compound resistant to decomposition at moderate temperatures (up to 150°C) .
Q. What are the typical purification methods for this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : Employ ethanol or acetonitrile as solvents for high-purity crystals.
- HPLC : For analytical-scale purification, use C18 reverse-phase columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties of the aniline ring?
The electron-withdrawing nature of the -CF₃ group reduces electron density on the aromatic ring, as shown by DFT calculations. This effect lowers the pKa of the amine group (making it less basic) and directs electrophilic substitution to meta/para positions relative to the -CF₃ group . Frontier molecular orbital (FMO) analysis further reveals enhanced electrophilicity at the halogenated positions .
Q. What are the challenges in achieving regioselectivity during halogenation of trifluoromethyl-substituted anilines?
The -CF₃ group strongly directs electrophilic substitution to the meta position. To achieve bromination/chlorination at specific sites (e.g., ortho to the amine), protective strategies such as NH₂ group acetylation or using bulky directing groups (e.g., -SiMe₃) are required. Kinetic studies show that halogenation at 80°C in DMF with NBS yields higher regiocontrol .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the reaction of this compound with arylboronic acids via Suzuki-Miyaura coupling can be optimized by analyzing electron density maps and Fukui indices to identify reactive sites . Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy in predicting bond dissociation energies .
Q. What strategies mitigate steric hindrance during functionalization of the amine group?
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the NH₂ group, enabling subsequent reactions at hindered positions .
- Microwave-assisted synthesis : Enhances reaction rates and reduces steric limitations by increasing molecular collision frequency .
Q. How does the compound’s crystal packing affect its physicochemical properties?
X-ray studies reveal that intermolecular hydrogen bonding between NH₂ groups and halogen atoms (Br, Cl) stabilizes the crystal lattice, increasing melting points (mp > 150°C). Stacking interactions between aromatic rings further contribute to high thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
